3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine
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Overview
Description
3’-(Methylsulfonyl)-1,1’-biphenyl-4-amine is an organic compound that features a biphenyl structure with a methylsulfonyl group attached to one of the phenyl rings and an amine group attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Methylsulfonyl)-1,1’-biphenyl-4-amine typically involves a multi-step process. One common method starts with the nitration of biphenyl to introduce a nitro group. This is followed by the reduction of the nitro group to an amine. The methylsulfonyl group can be introduced via a sulfonation reaction using methanesulfonyl chloride under basic conditions .
Industrial Production Methods
In an industrial setting, the production of 3’-(Methylsulfonyl)-1,1’-biphenyl-4-amine may involve large-scale nitration and reduction processes, followed by sulfonation. The use of continuous flow reactors can enhance the efficiency and safety of these reactions, particularly the nitration step, which is highly exothermic.
Chemical Reactions Analysis
Types of Reactions
3’-(Methylsulfonyl)-1,1’-biphenyl-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the methylsulfonyl group under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Sulfonamide derivatives.
Scientific Research Applications
3’-(Methylsulfonyl)-1,1’-biphenyl-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 3’-(Methylsulfonyl)-1,1’-biphenyl-4-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s ability to penetrate cell membranes, while the amine group can form hydrogen bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: Used in similar sulfonation reactions.
Methylsulfonylmethane: Known for its anti-inflammatory properties.
Sulfonamide-based indole derivatives: Exhibit antimicrobial and anticancer activities.
Uniqueness
3’-(Methylsulfonyl)-1,1’-biphenyl-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The biphenyl structure provides rigidity and stability, while the methylsulfonyl and amine groups offer versatility in chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
4-(3-methylsulfonylphenyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-17(15,16)13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-9H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSDQOHGQFGCFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90698672 |
Source
|
Record name | 3'-(Methanesulfonyl)[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90698672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16734-99-9 |
Source
|
Record name | 3′-(Methylsulfonyl)[1,1′-biphenyl]-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16734-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-(Methanesulfonyl)[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90698672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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